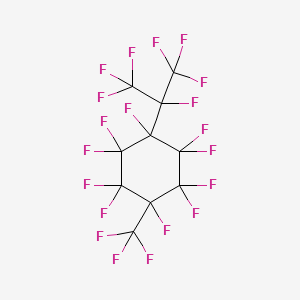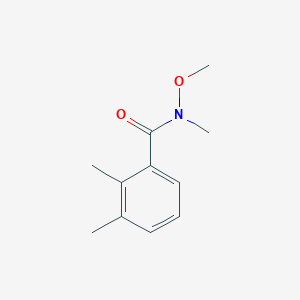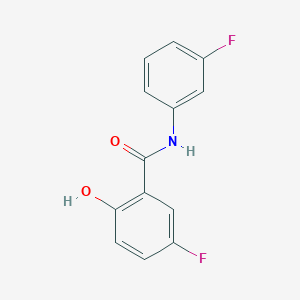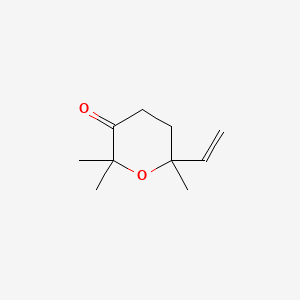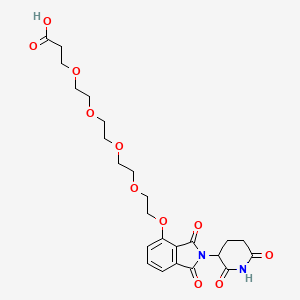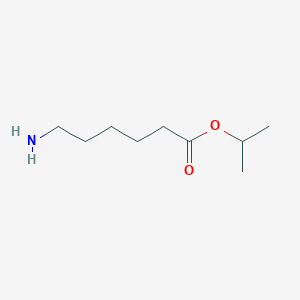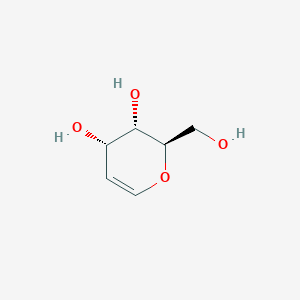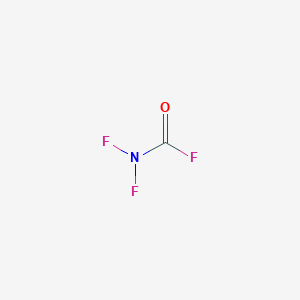
Difluorocarbamyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluorocarbamyl fluoride is a fluorinated organic compound with the chemical formula CF₂NO. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics, such as high electronegativity and stability, which are beneficial in many chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difluorocarbamyl fluoride can be synthesized through several methods. One common approach involves the reaction of difluorocarbene with nitrogen-containing compounds. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF₂CO₂Li/Na . The reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as sulfuryl fluoride and tetrabutylammonium fluoride (TBAF) to introduce fluorine atoms into the desired molecular structure . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Difluorocarbamyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into lower oxidation state derivatives.
Substitution: It participates in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocarbamyl oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Difluorocarbamyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism by which difluorocarbamyl fluoride exerts its effects involves its high reactivity due to the presence of fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can modify their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to difluorocarbamyl fluoride include:
Difluoromethylidene (CF₂): Known for its use in the synthesis of tetrafluoroethylene.
Difluoromethylene (CF₂): Another fluorinated carbene with similar reactivity.
Uniqueness
This compound is unique due to its specific structure and the presence of both fluorine and nitrogen atoms. This combination imparts distinct chemical properties that are not found in other similar compounds, making it particularly valuable in specialized applications .
Eigenschaften
CAS-Nummer |
2368-32-3 |
|---|---|
Molekularformel |
CF3NO |
Molekulargewicht |
99.012 g/mol |
IUPAC-Name |
N,N-difluorocarbamoyl fluoride |
InChI |
InChI=1S/CF3NO/c2-1(6)5(3)4 |
InChI-Schlüssel |
BQPIYDUNTQHZBF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(N(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


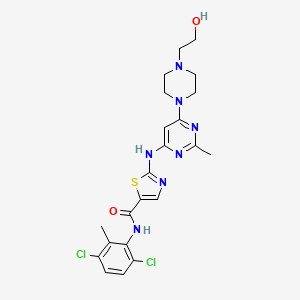
![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
